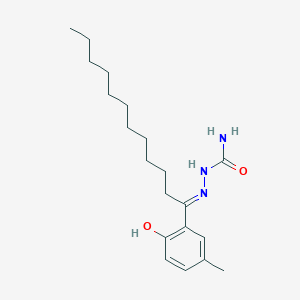
4,4'-Diacetamidobenzoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diacetamidobenzoin is an organic compound with the molecular formula C18H18N2O4 It is characterized by the presence of two acetamido groups attached to a benzoin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diacetamidobenzoin typically involves the reaction of benzoin with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the hydroxyl groups on the benzoin molecule, resulting in the formation of 4,4’-Diacetamidobenzoin. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetamidobenzoin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Diacetamidobenzoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoin derivatives.
Applications De Recherche Scientifique
4,4’-Diacetamidobenzoin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Diacetamidobenzoin involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzoin: The parent compound of 4,4’-Diacetamidobenzoin, used in similar applications.
4,4’-Diaminobenzoin: A related compound with amine groups instead of acetamido groups.
4,4’-Dinitrobenzoin: Another derivative with nitro groups.
Uniqueness: 4,4’-Diacetamidobenzoin is unique due to its specific acetamido functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other benzoin derivatives.
Propriétés
Numéro CAS |
5702-73-8 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
N-[4-[2-(4-acetamidophenyl)-1-hydroxy-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10,17,23H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
CJOZJOYUNVCREY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)





![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
